1-Fluoro-4-methoxynaphthalene
Overview
Description
1-Fluoro-4-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉FO It is a derivative of naphthalene, where a fluorine atom and a methoxy group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methoxynaphthalene can be synthesized through several methods. One common approach involves the fluorination of 1-methoxynaphthalene using N-fluorobis(benzenesulfon)imide (NFSI) in the presence of a catalyst such as zirconium (IV) chloride in dichloromethane at room temperature . Another method includes the reaction of 4-fluoro-naphthalen-1-ol with dimethyl sulfate and potassium carbonate in acetone at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Fluorination: NFSI and zirconium (IV) chloride in dichloromethane.
Substitution: Potassium carbonate and dimethyl sulfate in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination of 1-methoxynaphthalene yields this compound .
Scientific Research Applications
1-Fluoro-4-methoxynaphthalene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methoxynaphthalene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
1-Fluoronaphthalene: Similar structure but lacks the methoxy group.
4-Methoxynaphthalene: Similar structure but lacks the fluorine atom.
2-Fluoro-1-methoxynaphthalene: A positional isomer with the fluorine and methoxy groups at different positions.
Uniqueness: 1-Fluoro-4-methoxynaphthalene is unique due to the specific positioning of the fluorine and methoxy groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-fluoro-4-methoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHIPSLAOJKIPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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